molecular formula C12H22Cl2N2O2 B1522127 [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride CAS No. 1209536-64-0

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

Cat. No.: B1522127
CAS No.: 1209536-64-0
M. Wt: 297.22 g/mol
InChI Key: SKZQGQZOENLQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride (CAS 1209536-64-0) is an organic compound with the molecular formula C12H22Cl2N2O2 and a molecular weight of 297.22 g/mol . This dihydrochloride salt form is provided with a minimum purity of 95% and is characterized by its hydrogen bond donor and acceptor counts of 3 and 4, respectively, and a topological polar surface area of 47.7 Ų . As a versatile small molecule scaffold, it is built around a phenethylamine core structure featuring 3,4-dimethoxy substitutions on the phenyl ring and a dimethylated ethylamine side chain . This structure is related to key intermediates in synthetic organic chemistry. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine serve as crucial precursors in the synthesis of various pharmacologically active compounds, including the antiulcer agent DQ-2511 and the active pharmaceutical ingredient tetrabenazine . Furthermore, structurally similar 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, highlighting the research value of this chemical class in neuroscience and medicinal chemistry . This product is intended for research applications as a chemical reference standard or a building block in synthetic and medicinal chemistry programs. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.2ClH/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4;;/h5-7,10H,8,13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQGQZOENLQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride is a compound with potential therapeutic applications due to its structural characteristics and biological properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Structural Information

  • Molecular Formula: C12H22Cl2N2O2
  • Molecular Weight: 297.22 g/mol
  • IUPAC Name: 1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine; dihydrochloride
  • SMILES: CN(C)CC(C1=CC(=C(C=C1)OC)OC)N.Cl.Cl

The compound is hypothesized to interact with various biological targets, including neurotransmitter systems and inflammatory pathways. Its structural similarity to other amine compounds suggests potential roles in modulating neurotransmitter release and activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antioxidant Properties: Certain derivatives have shown radical scavenging capabilities, which may be beneficial in mitigating oxidative stress-related diseases .
  • Immunosuppressive Effects: Analogues of the compound have demonstrated immunosuppressive and anti-inflammatory properties, making them candidates for treating autoimmune conditions .
  • Antimicrobial Activity: Some related compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation, suggesting potential applications in infection control .

Case Studies and Experimental Data

  • Antioxidant Activity:
    • A study on pteridine derivatives indicated that similar compounds could act as effective radical scavengers, providing insights into the antioxidant potential of [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride .
  • Immunosuppressive Properties:
    • Research has highlighted that derivatives can inhibit specific pathways involved in inflammation, such as the PI3 kinase pathway. This inhibition may lead to reduced cytokine production, which is critical in inflammatory responses .
  • Antimicrobial Efficacy:
    • In vitro studies have shown that certain derivatives exhibit significant antimicrobial activity against various strains of bacteria, indicating their potential as therapeutic agents against infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantRadical scavenging
ImmunosuppressiveInhibition of inflammatory pathways
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:

Verapamil Hydrochloride Impurity A (2-(3,4-Dimethoxyphenyl)ethylamine Hydrochloride)
  • Structure: Lacks the primary amino group at the β-position and features a monomethylamine instead of dimethylamine .
  • Physicochemical Properties: Lower molecular weight (C₁₁H₁₈ClNO₂ vs. C₁₂H₂₁Cl₂N₂O₂ for the target compound). Single hydrochloride salt, likely reducing water solubility compared to the dihydrochloride form.
  • Pharmacology: Acts as a synthetic intermediate for verapamil, a calcium channel blocker. The absence of the β-amino group may diminish receptor-binding efficacy .
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
  • Structure: Replaces methoxy groups with hydroxyls on the phenyl ring and lacks the dimethylamino substituent .
  • Physicochemical Properties :
    • Higher polarity due to hydroxyl groups, leading to increased aqueous solubility (∼50 mg/mL in water) compared to the target compound’s dimethoxy analogue.
    • Melting point: 248–250°C (vs. unreported for the target compound).
  • Pharmacology : Functions as a neurotransmitter. The hydroxyl groups facilitate binding to dopamine receptors, while the dimethoxy groups in the target compound may enhance lipophilicity and CNS penetration .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a benzamide group instead of the amine backbone .
  • Physicochemical Properties :
    • Melting point: 90°C, lower than typical hydrochloride salts.
    • Reduced basicity due to the amide group, altering solubility in acidic environments.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, contrasting with the reductive amination likely used for the target compound .
Methyl 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate Dihydrochloride
  • Structure : Substitutes dimethoxy groups with dichloro substituents and adds an ester moiety .
  • Physicochemical Properties: Molecular weight: 341.66 g/mol (vs. ∼307.2 g/mol for the target compound).
  • Pharmacology : The ester group may confer prodrug properties, unlike the target compound’s direct amine functionality .

Comparative Data Table

Property Target Compound Verapamil Impurity A Dopamine HCl Rip-B Dichlorophenyl Analogue
Molecular Formula C₁₂H₂₁Cl₂N₂O₂ C₁₁H₁₈ClNO₂ C₈H₁₂ClNO₂ C₁₇H₁₉NO₃ C₁₃H₂₀Cl₄N₂O₂
Molecular Weight ~307.2 231.7 189.6 285.3 341.7
Functional Groups Dimethoxy, β-amino, dimethylamine Dimethoxy, methylamine Dihydroxy, ethylamine Dimethoxy, benzamide Dichloro, ester, dimethylamine
Solubility High (dihydrochloride salt) Moderate (monohydrochloride) High (polar hydroxyls) Low (amide) Moderate (ester, dihydrochloride)
Pharmacological Role Calcium channel modulation (inferred) Verapamil intermediate Neurotransmitter Synthetic intermediate Probable prodrug

Key Research Findings

Synthetic Accessibility : The target compound’s dihydrochloride form improves crystallinity and purification efficiency compared to neutral analogues like Rip-B .

Receptor Interactions: The dimethylamino group may enhance selectivity for adrenergic receptors over dopamine receptors, contrasting with dopamine HCl’s hydroxyl-driven specificity .

Preparation Methods

Starting Material Preparation

The key aromatic moiety, 3,4-dimethoxyphenyl group, is commonly introduced via veratraldehyde or veratrole (1,2-dimethoxybenzene) derivatives. These are commercially available or prepared by methylation of catechol derivatives.

Aminopropionitrile Intermediate Synthesis

A notable preparation method involves synthesis of the intermediate L-3-(3,4-dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate, which can be transformed into the target compound. This method includes:

  • Reaction of veratone (3,4-dimethoxyacetophenone), cyanogen bromide (Cyanogran), ammonium chloride, and ammonia in a pressurized reactor under controlled temperature (60–75 °C) and pressure (0.1–0.4 MPa).
  • The reaction yields a racemic mixture of aminopropionitrile, which is then resolved using L-(+)-2,3-dihydroxybutanedioic acid as a resolving agent.
  • Hydrochloric acid is added to precipitate the hydrochloride salt.
  • The process features high conversion efficiency (90–95%) and environmentally considerate solvent recycling.

This method is industrially viable due to its high yield, process stability, and reduced environmental impact (e.g., reduced wastewater discharge).

Reductive Amination and N,N-Dimethylation

The amino group on the side chain is often dimethylated using reductive amination techniques:

  • The primary amine or amino alcohol intermediate undergoes reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium borohydride.
  • This step introduces the dimethylamino group, converting the primary amine into a tertiary dimethylamine.
  • The reaction conditions are optimized to ensure selectivity and high yield.

Salt Formation

To improve the compound’s stability and facilitate purification, the free base is converted into the dihydrochloride salt by:

  • Treatment with hydrochloric acid in an appropriate solvent.
  • Cooling and crystallization to isolate the dihydrochloride salt with high purity.

Research Findings and Data Summary

Step Conditions/Details Yield/Outcome Notes
Aminopropionitrile synthesis Veratone + Cyanogran + NH4Cl + NH3; 60–75 °C, 0.1–0.4 MPa, 0.5–2 h 90–95% conversion High efficiency, scalable, solvent recycling applied
Resolution L-(+)-2,3-dihydroxybutanedioic acid, room temp, 2 h Effective chiral resolution Reduces resolving agent consumption by half
Reductive amination Formaldehyde + NaBH3CN or NaBH4, mild conditions High selectivity for dimethylation Ensures tertiary amine formation
Salt formation HCl addition, cooling, crystallization High purity dihydrochloride salt Improves compound stability and handling

Comparative Analysis with Related Synthesis

  • Other synthetic routes for related 3,4-dimethoxyphenyl amines involve Bischler-Napieralski cyclization and subsequent reductions, but these are more complex and suited for isoquinoline derivatives rather than the simple ethylamine structure here.
  • The method described in patent CN104672105B emphasizes environmental and operational advantages, such as solvent recycling and simplified pH control, making it preferable for industrial synthesis.
  • No direct synthesis of [2-amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride was found in common literature, but the above intermediate and reductive amination steps are well-established to yield the target compound.

Q & A

Q. What synthetic methodologies are recommended for preparing [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of 3,4-dimethoxyphenylacetonitrile with dimethylamine under alkaline conditions (pH 9–10) to form the intermediate Schiff base.
  • Step 2 : Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol to reduce the nitrile group to an amine.
  • Step 3 : Acidification with hydrochloric acid to precipitate the dihydrochloride salt. Purification is achieved via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques confirm the compound’s purity and structural identity?

Key methods include:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and aromatic protons (δ ~6.7–7.1 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) and acetonitrile/0.1% trifluoroacetic acid gradients to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ ion at m/z 231.14 for the free base and isotopic clusters confirming chlorine presence in the dihydrochloride form .

Q. How is solubility optimized for in vitro assays?

Solubility profiles are determined using:

  • Shake-flask method : Test in PBS (pH 7.4), DMSO, and ethanol.
  • Dynamic Light Scattering (DLS) : To detect aggregation in aqueous buffers. Data suggest moderate aqueous solubility (1–5 mg/mL), necessitating stock solutions in DMSO followed by dilution in assay buffers .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation (solvent: ethanol/water). Key parameters:

  • Space group : Monoclinic P21/c (common for similar dihydrochlorides).
  • Refinement : SHELXL-2018 refines atomic positions, validating hydrogen-bonding networks (e.g., NH···Cl interactions at 2.8–3.1 Å).
  • Thermal ellipsoids : Confirm conformational rigidity of the dimethoxyphenyl group .

Q. What strategies resolve contradictions in receptor-binding affinity data?

Discrepancies may arise from assay variability or impurity interference. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293T) and buffer conditions (e.g., 25 mM HEPES, pH 7.4).
  • Competitive Binding Studies : Compare with reference ligands (e.g., dopamine analogs) to normalize IC50 values.
  • QSAR Modeling : Correlate methoxy group orientation (ortho vs. para) with activity using Gaussian 16 for molecular docking .

Q. How are synthetic impurities profiled and quantified?

Impurity analysis involves:

  • HPLC-MS/MS : Identify byproducts (e.g., mono-demethylated derivatives) via fragmentation patterns.
  • Spiking with Reference Standards : Co-inject synthesized impurities (e.g., [2-Amino-2-(3-methoxyphenyl)ethyl]dimethylamine) to confirm retention times.
  • Limit of Quantification (LOQ) : Validated at 0.1% using calibration curves (R² > 0.99) .

Q. What computational tools predict metabolic stability?

  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation).
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS. Data show t1/2 > 60 minutes, suggesting moderate metabolic stability .

Methodological Notes

  • Crystallography Workflow : Data collection at 100 K minimizes thermal motion; SHELXTL integrates charge-flipping for phase solution in non-centrosymmetric space groups .
  • Biological Assays : Include positive controls (e.g., clorgyline for MAO inhibition) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 2
[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.